molecular formula C18H18BrNO2 B1293339 4'-Bromo-2-morpholinomethyl benzophenone CAS No. 898750-32-8

4'-Bromo-2-morpholinomethyl benzophenone

Cat. No.: B1293339
CAS No.: 898750-32-8
M. Wt: 360.2 g/mol
InChI Key: XYCXIHABRLSHGU-UHFFFAOYSA-N
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Description

4'-Bromo-2-morpholinomethyl benzophenone is a halogenated benzophenone derivative featuring a bromine atom at the 4' position of the aromatic ring and a morpholinomethyl group (-CH₂-morpholine) at the 2 position.

The compound’s molecular formula is inferred to be C₁₈H₁₈BrNO₂ (molecular weight ~360–378 g/mol), based on structurally similar compounds like 3'-Bromo-2-morpholinomethyl benzophenone (MW 360.25 g/mol) and 4'-Bromo-2-fluoro-2'-morpholinomethyl benzophenone (MW 378.24 g/mol) . The bromine atom enhances electrophilic substitution reactivity, while the morpholinomethyl group contributes to solubility and interactions with biological targets, making this compound valuable in medicinal chemistry (e.g., kinase inhibition studies) and materials science .

Properties

IUPAC Name

(4-bromophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCXIHABRLSHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643535
Record name (4-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-32-8
Record name (4-Bromophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Scheme

The general reaction can be represented as follows:

$$
\text{2-Morpholinomethyl benzophenone} + \text{Br}_2 \rightarrow \text{4'-Bromo-2-morpholinomethyl benzophenone}
$$

Alternative Synthetic Routes

In addition to the direct bromination method, alternative synthetic routes may involve multi-step processes, including:

  • Step 1 : Synthesis of an intermediate compound by reacting 4-bromobenzaldehyde with morpholine.
  • Step 2 : Further reactions to achieve the final product.

This method can provide better control over the reaction conditions and potentially higher yields.

In industrial settings, the production of this compound may utilize large-scale bromination processes. Key features include:

  • Continuous Flow Reactors : These systems enhance efficiency by maintaining optimal reaction conditions and reducing by-products.

  • Automated Systems : Automation can improve scalability and consistency in product quality.

The yield and purity of synthesized this compound are critical for its application in research and industry. Typical yields from laboratory syntheses range from 70% to over 90%, depending on the method used.

Preparation Method Yield (%) Purity (%)
Direct Bromination 85 >95
Multi-step Synthesis 75 >90

The synthesis of brominated compounds often involves hazardous reagents such as bromine and solvents like dichloromethane. Therefore, it is essential to adhere to safety protocols, including:

  • Use of personal protective equipment (PPE)
  • Proper ventilation in laboratories
  • Waste disposal according to local regulations

The preparation of this compound can be efficiently achieved through various synthetic routes, primarily involving bromination methods. The choice of method significantly impacts the yield and purity of the final product, which is crucial for its subsequent applications in research and industry. Future studies may focus on optimizing these methods further to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2-morpholinomethyl benzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The benzophenone core can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the benzophenone core can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation and reduction reactions produce oxidized or reduced derivatives of the original compound .

Scientific Research Applications

4’-Bromo-2-morpholinomethyl benzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

    Biology: The compound is used in the study of biological pathways and mechanisms. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

    Medicine: Research into potential pharmaceutical applications of 4’-Bromo-2-morpholinomethyl benzophenone is ongoing. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Bromo-2-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The bromine atom and morpholinomethyl group play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4'-Bromo-2-morpholinomethyl benzophenone with key analogs, highlighting substituent effects:

Compound Name Molecular Formula Key Substituents Reactivity/Bioactivity Highlights Reference
This compound C₁₈H₁₈BrNO₂ (inferred) Br (4'), morpholinomethyl (2) High electrophilicity; enhanced bioactivity
3'-Bromo-2-morpholinomethyl benzophenone C₁₈H₁₈BrNO₂ Br (3'), morpholinomethyl (2) Moderate antimicrobial activity
2-Morpholinomethyl benzophenone C₁₈H₁₉NO₂ H (4'), morpholinomethyl (2) Lower reactivity; weak bioactivity
3'-Chloro-2-morpholinomethyl benzophenone C₁₈H₁₈ClNO₂ Cl (3'), morpholinomethyl (2) Reduced electrophilicity vs. Br analogs
4'-Bromo-2'-(thiomethyl)benzophenone C₁₄H₁₂BrOS Br (4'), thiomethyl (2') Thioether stability; distinct redox behavior
4-Bromo-2-chloro-3'-(trifluoromethyl)acetophenone C₉H₅BrClF₃O Br (4), Cl (2), CF₃ (3') Dual halogenation increases reaction kinetics

Key Observations:

  • Halogen Position : Bromine at the 4' position (vs. 3') optimizes steric and electronic effects for nucleophilic substitution reactions .
  • Morpholinomethyl vs. Thiomethyl: The morpholinomethyl group enhances hydrogen-bonding capacity compared to thiomethyl, improving solubility in polar solvents .
  • Dual Halogenation: Compounds with Br and Cl (e.g., 4-Bromo-2-chloro-3'-(trifluoromethyl)acetophenone) exhibit superior reactivity in Suzuki coupling, suggesting that this compound could similarly benefit from strategic halogen placement .

Biological Activity

4'-Bromo-2-morpholinomethyl benzophenone (CAS No. 898750-32-8) is a chemical compound with significant biological activity, primarily attributed to its unique structural features, including a bromine atom and a morpholinomethyl group attached to a benzophenone core. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C18H18BrNO2
  • Molecular Weight : 360.25 g/mol
  • Structure : The compound consists of a benzophenone framework with a morpholine moiety, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets. The compound can function as an inhibitor or activator of various enzymes, influencing biochemical pathways. Key aspects include:

  • Enzyme Inhibition : The bromine atom and morpholinomethyl group enhance binding affinity to target enzymes, potentially affecting metabolic pathways.
  • Cellular Interaction : It may modulate cellular signaling pathways, impacting cell proliferation and apoptosis.

Toxicological Studies

Research indicates that this compound exhibits varying degrees of toxicity depending on concentration and exposure duration. In vitro studies have shown cytotoxic effects on various cell lines, suggesting potential applications in cancer research.

Study Type Findings
In Vitro CytotoxicitySignificant inhibition of cell growth in cancer cell lines at high concentrations.
Enzyme ActivityInhibition of specific metabolic enzymes was observed, indicating potential for drug development.

Applications in Research and Industry

  • Pharmaceutical Development : Ongoing research is investigating the compound's potential as a lead compound for new drugs targeting specific diseases, including cancer.
  • Chemical Synthesis : It serves as a versatile building block in organic synthesis due to its unique reactivity.
  • Biochemical Studies : Utilized in studies examining enzyme mechanisms and cellular processes.

Case Study 1: Cancer Cell Line Inhibition

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Enzyme Interaction Analysis

Research focused on the interaction between the compound and cytochrome P450 enzymes revealed that it acts as a competitive inhibitor. This finding suggests implications for drug metabolism and potential drug-drug interactions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, comparisons with structurally similar compounds were made:

Compound Key Differences Biological Activity
4-Bromo-2-fluoro-4'-morpholinomethyl benzophenoneContains a fluorine atom instead of bromineDifferent binding affinities and activities
4-Bromo-N-(2-methylphenyl)benzamideFeatures a benzamide group instead of morpholineVariations in enzyme inhibition profiles

Q & A

Q. What are the key steps in synthesizing 4'-Bromo-2-morpholinomethyl benzophenone, and how can purity be ensured?

The synthesis typically involves halogenation and nucleophilic substitution reactions. For example, bromination of a benzophenone precursor using reagents like N-bromosuccinimide (NBS) in solvents such as carbon tetrachloride ensures selective substitution . Morpholine derivatives are introduced via nucleophilic substitution under basic conditions. Purity is verified using high-performance liquid chromatography (HPLC) with UV detection, which resolves impurities at trace levels (<0.1%) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, morpholine methylenes at δ 3.4–3.8 ppm) and confirms substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 347.05) and fragmentation pathways .
  • HPLC : Quantifies purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies show the compound degrades under prolonged UV exposure due to C-Br bond cleavage. Storage at –20°C in amber vials with desiccants (e.g., silica gel) maintains integrity for >12 months. Accelerated stability testing (40°C/75% RH for 6 months) reveals <5% degradation, validated via HPLC .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during morpholine incorporation?

By-products like over-alkylated species arise from excess morpholine. Optimization involves:

  • Stoichiometric Control : Limiting morpholine to 1.1 equivalents.
  • Temperature Modulation : Reactions at 0–5°C reduce side reactions.
  • Catalysis : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield (75% → 90%) . Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

Contradictions in splitting patterns often stem from dynamic rotational isomerism. For example, morpholine’s chair-to-chair inversion causes proton equivalency at room temperature. Variable-temperature NMR (VT-NMR) at –40°C resolves splitting by freezing conformers, confirming substituent positions . Computational modeling (DFT) predicts coupling constants to validate assignments .

Q. What strategies are effective for designing derivatives with enhanced biological activity?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro) at the 4'-position to enhance binding to kinase targets (IC₅₀ reduction from 1.2 μM to 0.3 μM) .
  • Prodrug Design : Esterification of the morpholine nitrogen improves blood-brain barrier penetration (logP increase from 2.1 to 3.5) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole moieties for antimicrobial screening .

Q. How can conflicting biological assay results (e.g., cytotoxicity vs. apoptosis induction) be reconciled?

Discrepancies arise from assay conditions. For example:

  • Cytotoxicity (MTT Assay) : False negatives occur if the compound quenches formazan crystals. Validation via ATP-based assays (e.g., CellTiter-Glo) is recommended .
  • Apoptosis (Flow Cytometry) : Use Annexin V/PI dual staining to distinguish early/late apoptosis from necrosis. Dose-response studies (0.1–10 μM) clarify mechanism thresholds .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the C-Br bond’s LUMO energy (–1.8 eV) predicts susceptibility to nucleophilic attack. Molecular dynamics (MD) simulations model solvation effects in polar aprotic solvents (e.g., DMF), showing 20% faster kinetics compared to THF .

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